molecular formula C13H8N2O2 B2804617 2-(4-Formylphenoxy)nicotinonitrile CAS No. 919731-40-1

2-(4-Formylphenoxy)nicotinonitrile

Cat. No.: B2804617
CAS No.: 919731-40-1
M. Wt: 224.219
InChI Key: HZJHALFUHLQXBZ-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)nicotinonitrile is an organic compound with the molecular formula C13H8N2O2. It is a derivative of nicotinonitrile, characterized by the presence of a formyl group attached to a phenoxy moiety, which is further connected to a nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formylphenoxy)nicotinonitrile typically involves the reaction of 4-formylphenol with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Formylphenoxy)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Formylphenoxy)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Formylphenoxy)nicotinonitrile is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain biological pathways .

Comparison with Similar Compounds

    Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.

    Milrinone: A phosphodiesterase inhibitor used in heart failure management.

    Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer therapy.

    Olprinone: A phosphodiesterase inhibitor with cardiotonic properties.

Uniqueness: 2-(4-Formylphenoxy)nicotinonitrile is unique due to its specific structural features, such as the formyl and phenoxy groups attached to the nicotinonitrile core. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-formylphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-11-2-1-7-15-13(11)17-12-5-3-10(9-16)4-6-12/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJHALFUHLQXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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